molecular formula C27H38N6O5 B3025719 4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-[4-[4-(4-morpholinylcarbonyl)-1-piperidinyl]phenyl]-1-piperazinecarboxamide, monohydrate CAS No. 1584160-52-0

4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-[4-[4-(4-morpholinylcarbonyl)-1-piperidinyl]phenyl]-1-piperazinecarboxamide, monohydrate

Cat. No. B3025719
CAS RN: 1584160-52-0
M. Wt: 526.6 g/mol
InChI Key: NFXCKTKGAJDCBA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrrole, a piperidine, a piperazine, and a morpholine ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents, it’s hard to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecule contains several nitrogen-containing rings, which are likely to influence its reactivity and properties. The presence of both amide and carbonyl groups could also have significant effects on the molecule’s behavior .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of multiple nitrogen atoms could make it a base, and the carbonyl groups could make it a potential hydrogen bond acceptor .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of New Pyrrolylcarboxamides : A study by Bijev, Prodanova, and Nankov (2003) describes the synthesis of new substituted 1H-1-pyrrolylcarboxamides, which are compounds of pharmacological interest. These compounds are synthesized using various pyrrole compounds as N-acylating agents, demonstrating the diverse applications in synthetic chemistry and pharmaceuticals (Bijev, Prodanova, & Nankov, 2003).

Chemistry and Molecular Structure

  • Synthesis of Dihydropyrimidinone Derivatives : Bhat, Al-Omar, Ghabbour, and Naglah (2018) synthesized enaminones and dihydropyrimidinone derivatives containing piperazine/morpholine moiety. This study highlights the significance of these components in developing novel chemical structures (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

  • Reactions of 4-Oxiranylmethylfuro[3,2-b]pyrroles : Krutošíková, Krystofova-Labudova, and Dandárová (2001) reported on the synthesis and reactions of compounds involving oxirane ring opening by heterocyclic amines, including morpholine and piperazine. This study provides insights into the chemical reactions and potential applications of these compounds in various fields (Krutošíková, Krystofova-Labudova, & Dandárová, 2001).

Biological Applications

  • Antiinflammatory Activity of Ibuprofen Analogs : Rajasekaran, Sivakumar, and Jayakar (1999) synthesized and evaluated the antiinflammatory activity of ibuprofen analogs, including compounds with morpholine and piperazine. This demonstrates the potential of these compounds in the development of new anti-inflammatory drugs (Rajasekaran, Sivakumar, & Jayakar, 1999).

  • Dendrimer Synthesis and Biological Experiments : Padié, Maszewska, Majchrzak, Nawrot, Caminade, and Majoral (2009) discussed the synthesis of phosphorus dendrimers with various amine terminal groups, including morpholine and piperazine. These dendrimers have been used in cytotoxicity studies, DNA complexation, and transfection experiments, indicating their significant role in biomedical research (Padié, Maszewska, Majchrzak, Nawrot, Caminade, & Majoral, 2009).

Future Directions

The future directions for this compound would likely depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and eventually tested in clinical trials .

properties

IUPAC Name

4-(1-methylpyrrole-2-carbonyl)-N-[4-[4-(morpholine-4-carbonyl)piperidin-1-yl]phenyl]piperazine-1-carboxamide;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N6O4.H2O/c1-29-10-2-3-24(29)26(35)31-13-15-33(16-14-31)27(36)28-22-4-6-23(7-5-22)30-11-8-21(9-12-30)25(34)32-17-19-37-20-18-32;/h2-7,10,21H,8-9,11-20H2,1H3,(H,28,36);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXCKTKGAJDCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)N4CCC(CC4)C(=O)N5CCOCC5.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-[4-[4-(4-morpholinylcarbonyl)-1-piperidinyl]phenyl]-1-piperazinecarboxamide, monohydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-[4-[4-(4-morpholinylcarbonyl)-1-piperidinyl]phenyl]-1-piperazinecarboxamide, monohydrate
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4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-[4-[4-(4-morpholinylcarbonyl)-1-piperidinyl]phenyl]-1-piperazinecarboxamide, monohydrate
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4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-[4-[4-(4-morpholinylcarbonyl)-1-piperidinyl]phenyl]-1-piperazinecarboxamide, monohydrate
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4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-[4-[4-(4-morpholinylcarbonyl)-1-piperidinyl]phenyl]-1-piperazinecarboxamide, monohydrate
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4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-[4-[4-(4-morpholinylcarbonyl)-1-piperidinyl]phenyl]-1-piperazinecarboxamide, monohydrate
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4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-[4-[4-(4-morpholinylcarbonyl)-1-piperidinyl]phenyl]-1-piperazinecarboxamide, monohydrate

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